molecular formula C8H11ClF3N B12569342 Ethanimidoyl chloride, N-cyclohexyl-2,2,2-trifluoro-, (1Z)- CAS No. 193477-04-2

Ethanimidoyl chloride, N-cyclohexyl-2,2,2-trifluoro-, (1Z)-

Cat. No.: B12569342
CAS No.: 193477-04-2
M. Wt: 213.63 g/mol
InChI Key: RVTCXCSFWYMDBX-UHFFFAOYSA-N
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Description

Ethanimidoyl chloride, N-cyclohexyl-2,2,2-trifluoro-, (1Z)- is a chemical compound with the molecular formula C8H11ClF3N and a molecular weight of 213.62800 g/mol . This compound is characterized by the presence of a cyclohexyl group, a trifluoromethyl group, and an ethanimidoyl chloride moiety. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanimidoyl chloride, N-cyclohexyl-2,2,2-trifluoro-, (1Z)- typically involves the reaction of cyclohexylamine with 2,2,2-trifluoroacetyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or chloroform. The reaction mixture is stirred at a low temperature to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of Ethanimidoyl chloride, N-cyclohexyl-2,2,2-trifluoro-, (1Z)- follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethanimidoyl chloride, N-cyclohexyl-2,2,2-trifluoro-, (1Z)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethanimidoyl chloride, N-cyclohexyl-2,2,2-trifluoro-, (1Z)- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanimidoyl chloride, N-cyclohexyl-2,2,2-trifluoro-, (1Z)- involves its reactivity with nucleophiles and electrophiles. The molecular targets include functional groups such as amines, alcohols, and thiols. The pathways involved in its reactions are primarily substitution and addition mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanimidoyl chloride, N-cyclohexyl-2,2,2-trifluoro-, (1Z)- is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic applications where these properties are advantageous .

Properties

CAS No.

193477-04-2

Molecular Formula

C8H11ClF3N

Molecular Weight

213.63 g/mol

IUPAC Name

N-cyclohexyl-2,2,2-trifluoroethanimidoyl chloride

InChI

InChI=1S/C8H11ClF3N/c9-7(8(10,11)12)13-6-4-2-1-3-5-6/h6H,1-5H2

InChI Key

RVTCXCSFWYMDBX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N=C(C(F)(F)F)Cl

Origin of Product

United States

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